(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane
CAS No.: 174677-82-8
Cat. No.: VC0183639
Molecular Formula: C44H40N2P2
Molecular Weight: 658.749322
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174677-82-8 |
|---|---|
| Molecular Formula | C44H40N2P2 |
| Molecular Weight | 658.749322 |
| IUPAC Name | 1-(2-diphenylphosphanylphenyl)-N-[(1S,2S)-2-[(2-diphenylphosphanylphenyl)methylideneamino]cyclohexyl]methanimine |
| Standard InChI | InChI=1S/C44H40N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-34,41-42H,15-16,29-30H2/t41-,42-/m0/s1 |
| SMILES | C1CCC(C(C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Introduction
Structural Properties
Chemical Identity and Composition
(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane is registered with CAS Number 174677-82-8. The molecular formula is C44H40N2P2, corresponding to a molecular weight of 658.749322 g/mol. The IUPAC name is 1-(2-diphenylphosphanylphenyl)-N-[(1S,2S)-2-[(2-diphenylphosphanylphenyl)methylideneamino]cyclohexyl]methanimine, which clearly describes the structural arrangement of the molecule.
Structural Configuration
The compound features a cyclohexane ring as its central backbone, with two benzylideneamino groups attached at the 1 and 2 positions in a specific stereochemical configuration. Each benzylideneamino group is connected to a 2-diphenylphosphino-substituted phenyl ring. The stereochemistry is denoted as (1S)-1alpha,2beta, indicating the spatial arrangement of these substituents relative to the cyclohexane ring.
The structural representation can be described using standard chemical notation systems:
| Notation Type | Representation |
|---|---|
| SMILES | C1CCC(C(C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
| Standard InChI | InChI=1S/C44H40N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-34,41-42H,15-16,29-30H2/t41-,42-/m0/s1 |
| PubChem Compound ID | 11332064 |
Synthesis and Preparation
Related Synthetic Methods
Drawing from the synthesis of similar compounds, the preparation often involves the use of transition metal-catalyzed phosphination reactions. For instance, the synthesis of related compounds such as bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) involves the transformation of binaphthol ditriflate with diphenylphosphine derivatives . Similar methodologies could be adapted for the synthesis of (1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane.
For phosphine ligands in general, synthetic approaches often employ:
| Synthetic Approach | Key Reagents | Conditions |
|---|---|---|
| Phosphination of aryl halides | Aryl halide, HPPh2, base | Pd catalyst, inert atmosphere |
| Grignard reactions | PhMgBr, PCl3 | Low temperature, anhydrous |
| Metal-catalyzed coupling | Aryl triflate, HPPh2 | Ni or Pd catalyst, base |
| Condensation reactions | Diamine, aldehyde | Dehydrating conditions |
Chemical Properties
Coordination Chemistry
(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane functions as a bidentate ligand capable of coordinating to various transition metals through its phosphorus atoms. The phosphino groups serve as strong σ-donors, forming stable coordination bonds with transition metals. The spatial arrangement of these phosphino groups, determined by the stereochemistry of the cyclohexane backbone, creates a specific coordination environment that can influence the reactivity and selectivity of resulting metal complexes.
Reactivity Patterns
Based on its structure, the compound is expected to exhibit several key reactivity patterns:
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Formation of metal complexes through coordination via the phosphorus atoms
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Potential for hemilabile coordination involving the nitrogen atoms of the benzylideneamino groups
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Stereochemical influence on the approach of substrates to coordinated metal centers
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Stability against oxidation of the phosphorus centers in comparison to simpler phosphines
Stability Considerations
Drawing from related phosphine complexes, we can infer that the compound may exhibit stability characteristics similar to bis(diphenylphosphino)ethane (DPPE) complexes, which have demonstrated "remarkably high stability in solution" . This stability would make it suitable for applications in catalysis and coordination chemistry.
Applications
Catalysis Applications
The stereochemically defined structure of (1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane makes it particularly valuable for asymmetric catalysis. When coordinated to appropriate transition metals, the resulting complexes can catalyze enantioselective transformations. Potential catalytic applications include:
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Asymmetric hydrogenation of prochiral substrates
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Enantioselective carbon-carbon bond forming reactions
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Stereoselective cycloaddition reactions
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Regioselective functionalization of unsaturated compounds
These applications are inferred based on the known catalytic activities of related phosphine ligands such as BINAP, which has been extensively used in asymmetric catalysis .
Metal Complexation
The formation of metal complexes is a significant application area for (1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane. Based on studies of related phosphine ligands, potential metal complexes could include:
| Metal | Expected Complex Type | Potential Applications |
|---|---|---|
| Gold | Linear or tetrahedral | Homogeneous catalysis, medicinal chemistry |
| Palladium | Square planar | Cross-coupling reactions |
| Rhodium | Square planar or octahedral | Hydrogenation, hydroformylation |
| Ruthenium | Octahedral | Olefin metathesis, transfer hydrogenation |
Gold complexes of related phosphine ligands have shown promising biological activities, including antitumor properties . The research on bis(diphenylphosphino)ethane (DPPE) gold complexes has demonstrated cytotoxicity against tumor cell lines and the ability to produce DNA protein cross-links and DNA strand breaks in cells , suggesting potential medicinal applications for similar complexes of (1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane.
Materials Science Applications
Phosphine ligands with defined stereochemistry, like (1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane, can also be employed in the development of functional materials, including:
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Luminescent metal complexes for sensing and imaging
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Chiral materials for optical applications
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Components in electronic materials
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Building blocks for supramolecular assemblies
Spectroscopic Characteristics
NMR Spectroscopy
The ³¹P NMR spectroscopy is particularly valuable for characterizing phosphine compounds. For (1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane, characteristic signals would be expected for the phosphorus atoms. Based on related phosphine compounds, the typical chemical shift range for triarylphosphines in ³¹P NMR is approximately -10 to -20 ppm (relative to H₃PO₄).
The ¹H NMR spectrum would show characteristic signals for:
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Aromatic protons from the phenyl rings (approximately 7.0-8.0 ppm)
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Imine protons from the benzylideneamino groups (approximately 8.0-8.5 ppm)
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Cyclohexane protons (approximately 1.0-3.5 ppm)
Infrared Spectroscopy
In IR spectroscopy, characteristic absorption bands would be expected for:
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C=N stretching from the benzylideneamino groups (approximately 1630-1650 cm⁻¹)
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P-C stretching vibrations (approximately 1090-1100 cm⁻¹)
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Aromatic C=C stretching (approximately 1450-1600 cm⁻¹)
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C-H stretching from cyclohexane and aromatic rings (approximately 2850-3050 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would typically show the molecular ion peak at m/z 658.7, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include cleavage of phenyl groups from the phosphorus atoms and fragmentation of the cyclohexane ring.
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